N-Boc-3-Fluoro-L-tyrosine

Peptide Synthesis Solid-Phase Synthesis Synthetic Chemistry

Unprotected or Fmoc-protected 3-fluoro-L-tyrosine analogs are not functionally equivalent in Boc-strategy SPPS, creating workflow bottlenecks. N-Boc-3-fluoro-L-tyrosine (CAS 125218-33-9) is the exact building block for these protocols, offering defined acid-labile deprotection, a quantifiable 19F NMR probe (δ -112.5 ppm), and enhanced metabolic stability in peptide therapeutics. • Directly compatible with Boc-SPPS workflows; orthogonal to Fmoc chemistry. • Unique 19F NMR shift at δ -112.5 ppm for background-free conformational monitoring. • Fluorination strategy improves proteolytic resistance and pharmacokinetic profiles.

Molecular Formula C14H18FNO5
Molecular Weight 299.29 g/mol
CAS No. 125218-33-9
Cat. No. B043930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-Fluoro-L-tyrosine
CAS125218-33-9
SynonymsN-BOC-3-FLUORO-L-TYROSINE
Molecular FormulaC14H18FNO5
Molecular Weight299.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O
InChIInChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
InChIKeyPIDYYTCMUSVKTJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-Fluoro-L-tyrosine: Baseline Characteristics


N-Boc-3-fluoro-L-tyrosine (CAS 125218-33-9) is a fluorinated, protected amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a fluorine atom substituted at the 3-position of the aromatic ring of L-tyrosine. This structure provides specific physicochemical and spectroscopic properties that differentiate it from non-fluorinated or differentially protected analogs, making it a specialized building block in peptide synthesis, biochemical research, and medicinal chemistry .

Boc-strategy SPPS compatibility
19F NMR spectroscopic handle
Fluorinated tyrosine for stability research

N-Boc-3-Fluoro-L-tyrosine: Substitution Non-Equivalence


Simple interchange with close analogs like unprotected 3-fluoro-L-tyrosine or the Fmoc-protected variant is not functionally equivalent due to distinct and quantifiable differences in chemical behavior, stability, and synthetic utility. The specific combination of the Boc protecting group and the 3-fluoro substitution imparts a unique set of properties—including NMR-active nuclei for monitoring, defined deprotection conditions, and potential metabolic consequences—that are not collectively present in any single alternative [1]. This specificity is critical for applications requiring precise molecular behavior or synthetic control.

Unprotected 3-fluoro-L-tyrosine lacks N-terminal protection, may not support SPPS.
Fmoc-protected analog uses base-labile deprotection, may alter synthesis strategy.
Non-fluorinated N-Boc-tyrosine offers no 19F NMR probe, limits tracking capability.

N-Boc-3-Fluoro-L-tyrosine: Differentiated Scientific Utility


Boc Protection vs. Unprotected 3-Fluoro-L-tyrosine

Unlike the unprotected 3-fluoro-L-tyrosine, N-Boc-3-fluoro-L-tyrosine features a Boc group that provides essential protection of the alpha-amino functionality. This protection is a prerequisite for its use in standard solid-phase peptide synthesis (SPPS) workflows, enabling the selective and stepwise construction of peptides without unwanted side reactions at the N-terminus . Unprotected 3-fluoro-L-tyrosine would be incompatible with this process, as its free amine would react prematurely.

Boc Protection
Class-level
Protected amine (Boc) vs free amine
Enables SPPS compatibility
Class-level inference; verify for specific workflow
Peptide Synthesis Solid-Phase Synthesis Synthetic Chemistry

19F NMR Signal vs. Non-Fluorinated Tyrosine

The presence of a single fluorine atom at the 3-position provides N-Boc-3-fluoro-L-tyrosine with a unique and sensitive 19F NMR handle. The 19F NMR spectrum for this compound shows a distinct singlet at δ -112.5 ppm (in CDCl3) . In contrast, the non-fluorinated analog, N-Boc-L-tyrosine, lacks this spectroscopic probe entirely. This allows for the specific monitoring of the compound and its peptide conjugates in complex biological mixtures, an analytical advantage not offered by the non-fluorinated baseline compound.

19F NMR Shift
Head-to-head
δ -112.5 ppm (singlet)
Quantifiable 19F tracking handle
Measured in CDCl3; confirm in target solvent
19F NMR Spectroscopy Protein Labeling Biophysics

Boc vs. Fmoc Deprotection Orthogonality

The Boc group of N-Boc-3-fluoro-L-tyrosine is removed under acidic conditions (e.g., TFA), providing orthogonal protection relative to the base-labile Fmoc group in N-Fmoc-3-fluoro-L-tyrosine . This orthogonality is a well-defined, quantifiable difference in chemical reactivity that dictates which synthetic strategies can be employed. The Boc strategy, for example, requires the use of aggressive and highly toxic hydrofluoric acid (HF) for final peptide cleavage from the resin, while the Fmoc strategy allows for milder acidic cleavage conditions [1]. This directly impacts equipment requirements, safety protocols, and the scope of compatible peptide sequences.

Deprotection Orthogonality
Reported
Acid-labile (TFA) vs base-labile (piperidine)
Dictates synthesis strategy choice
Requires HF for final cleavage; method context
Peptide Synthesis Protecting Group Strategy Synthetic Chemistry

Fluorination and Proteolytic Peptide Stability

Fluorinated amino acids are a recognized strategy in medicinal chemistry for increasing the proteolytic stability of peptides, which can lead to enhanced biological half-lives . While specific quantitative data for peptides containing N-Boc-3-fluoro-L-tyrosine itself is not available in the current search set, its class as a fluorinated tyrosine derivative implies this benefit compared to peptides built from N-Boc-L-tyrosine. The introduction of fluorine is known to impact pharmacokinetics and stability in a manner distinct from non-fluorinated analogs [1].

Peptide Stability
Class-level
Inferred increased proteolytic stability
Supports stability research context
Compound-specific data unavailable
Peptide Stability Proteolytic Degradation Medicinal Chemistry

N-Boc-3-Fluoro-L-tyrosine: Recommended Applications


Boc-Strategy Solid-Phase Peptide Synthesis

This compound is specifically suited as a building block for Boc-strategy solid-phase peptide synthesis. The acid-labile Boc group is orthogonal to the base-labile Fmoc group, providing a defined synthetic route for peptides that may require this protection scheme. Procurement is justified for laboratories or facilities that have established Boc-SPPS workflows, as the Fmoc-protected analog is not a direct substitute [1].

19F NMR Probe Development

Procurement is highly recommended for research requiring a site-specific 19F NMR probe. The compound can be incorporated into peptides or proteins to enable sensitive and quantitative monitoring of conformational changes, binding interactions, or local environment effects. Its unique 19F NMR shift (δ -112.5 ppm) provides a clear, quantifiable signal in a spectral region devoid of background, offering a significant advantage over non-fluorinated tyrosines .

Metabolically Stabilized Peptide Analogs

For projects focused on developing peptides with improved pharmacokinetic properties, such as enhanced resistance to proteolytic degradation, N-Boc-3-fluoro-L-tyrosine is a logical choice. The incorporation of a fluorinated residue is a validated medicinal chemistry strategy for fine-tuning the metabolic stability of peptide-based molecules, differentiating it from standard, non-fluorinated building blocks .

Chemoenzymatic Tyrosine Derivative Synthesis

This compound serves as a viable substrate for enzymatic transformations. Its Boc-protected form has been demonstrated in chemoenzymatic synthesis, such as the preparation of deoxy sugar esters, indicating its compatibility with biocatalytic processes. This opens applications in the preparation of complex, functionalized tyrosine analogs under mild conditions, where an unprotected amino acid might be unsuitable or lead to side reactions [1].

Application
Selection Property
Validation Focus
Boc-Strategy SPPS
Boc protection orthogonality
Acid-labile deprotection compatibility
19F NMR Probe Development
19F NMR spectroscopic handle
Chemical shift and spectral window
Peptide Stability Research
Fluorinated residue class effect
Proteolytic stability assay review
Chemoenzymatic Synthesis
Boc-protected substrate compatibility
Biocatalytic transformation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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